molecular formula C13H14ClNO3 B1469499 3-Chloro-1-(3-methoxypropyl)-1H-Indol-6-carboxylic acid CAS No. 1399849-56-9

3-Chloro-1-(3-methoxypropyl)-1H-Indol-6-carboxylic acid

Cat. No. B1469499
M. Wt: 267.71 g/mol
InChI Key: JHSMEKVSMVTGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(3-methoxypropyl)-1H-Indol-6-carboxylic acid, also known as 3-chloro-6-methoxypropyl-indole-carboxylic acid (3-CMPICA), is a synthetic compound with a variety of applications in the scientific community. It is a chiral molecule that is used in a variety of research experiments, such as the synthesis of pharmaceuticals, the study of biological processes, and the development of new therapeutic agents. 3-CMPICA has a wide range of biochemical and physiological effects, which makes it an important tool for scientists to study the mechanisms of action of various compounds.

Scientific Research Applications

Regioselective Synthesis

3-Chloro-1-(3-methoxypropyl)-1H-Indol-6-carboxylic acid and related compounds are involved in regioselective synthesis processes. For instance, the regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids showcases the transformation of 3-methoxy-4-aryl-furan-2,5-dicarboxylic acid into a potential skeleton for insulin receptor activators (S. Chou et al., 2006). This pathway highlights the compound's role in the development of therapeutic agents targeting metabolic disorders.

Molecular Docking Studies

Molecular docking studies involving derivatives of indole-carboxylic acids, such as 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic Acids, have been conducted to predict binding interactions with target proteins like EGFR (G. Ganga Reddy et al., 2022). These studies are crucial in drug design, indicating the potential of 3-Chloro-1-(3-methoxypropyl)-1H-Indol-6-carboxylic acid derivatives in cancer therapy.

Synthetic Utility in Drug Development

The synthesis of novel compounds, including indole-carboxylic acids, plays a significant role in drug development. For example, the synthesis of C-14 and C-13, H-2-labeled IKK inhibitor, utilizing indole derivatives, underscores the importance of these compounds in creating labeled molecules for pharmacological studies (Yuexian Li et al., 2006). Such labeled compounds are essential for understanding drug behavior and metabolism.

Contribution to Heterocyclic Chemistry

Indole-carboxylic acids contribute to the synthesis of heterocyclic compounds. For instance, the one-pot synthesis of heterocyclic beta-Chlorovinyl Aldehydes using Vilsmeier Reagent, where 3-Chloro-1H-indole-2-carboxaldehydes are obtained, highlights the role of indole derivatives in creating complex heterocyclic structures (V. J. Majo et al., 1996). These structures are vital in medicinal chemistry for the development of new therapeutic agents.

Structural and Medicinal Chemistry

Research on the structural aspects and potential medicinal applications of indole derivatives, such as the study on the crystal and molecular structure of 5-Methoxyindole-3-acetic Acid, provides foundational knowledge for the design of drugs with improved efficacy and reduced toxicity (T. Sakaki et al., 1975). Understanding the molecular structure aids in predicting and enhancing drug-receptor interactions.

properties

IUPAC Name

3-chloro-1-(3-methoxypropyl)indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-18-6-2-5-15-8-11(14)10-4-3-9(13(16)17)7-12(10)15/h3-4,7-8H,2,5-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSMEKVSMVTGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C(C2=C1C=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(3-methoxypropyl)-1H-Indol-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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